Benzidine acetate
Overview
Description
Benzidine acetate is an organic compound with the chemical formula C14H16N2O2. It appears as a white to pale yellow crystalline solid and is known for its solubility in alcohol and ether, while being slightly soluble in water . This compound is primarily used as a precursor in the dye industry, particularly for the production of azo dyes such as Sudan Red and other pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzidine acetate is typically synthesized through the acetylation of benzidine. The process involves the reaction of benzidine with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, this compound is produced by first synthesizing benzidine from nitrobenzene. This involves a two-step process where nitrobenzene is reduced to 1,2-diphenylhydrazine using iron powder, followed by a rearrangement reaction induced by mineral acids to form benzidine . The benzidine is then acetylated using acetic anhydride under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Benzidine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone-related derivatives.
Reduction: It can be reduced back to benzidine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the formation of azo dyes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are typically used for reduction reactions.
Substitution: Sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with aromatic amines or phenols to form azo dyes.
Major Products:
Oxidation: Quinone-related derivatives.
Reduction: Benzidine.
Substitution: Azo dyes such as Sudan Red and Congo Red.
Scientific Research Applications
Benzidine acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzidine acetate primarily involves its role as a precursor in the formation of azo dyes. The compound undergoes diazotization to form diazonium salts, which then couple with aromatic compounds to form azo dyes . The molecular targets and pathways involved include the formation of stable azo bonds (-N=N-) that impart color to the dyes .
Comparison with Similar Compounds
Benzidine: The parent compound of benzidine acetate, used in similar applications but without the acetyl group.
4,4’-Diaminobiphenyl: Another derivative of benzidine, used in the production of dyes and pigments.
3,3’-Dichlorobenzidine: A chlorinated derivative used in the synthesis of specific dyes and pigments.
Uniqueness: this compound is unique due to its acetyl group, which makes it more soluble in organic solvents compared to benzidine. This property enhances its utility in organic synthesis and dye production . Additionally, the acetyl group can influence the reactivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
acetic acid;4-(4-aminophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C2H4O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECWZSULYTBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52754-64-0, 92-87-5 (Parent) | |
Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52754-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzidine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70189876 | |
Record name | Benzidine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36341-27-2, 52754-64-0 | |
Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36341-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzidine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzidine acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZIDINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY37XD9QQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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